BenchChemオンラインストアへようこそ!

Dexmecamylamine Hydrochloride

Neuropharmacology Nicotinic Receptors Stereoselectivity

For research on α4β2 nicotinic receptors, Dexmecamylamine Hydrochloride (S-(+)-Mecamylamine, TC-5214) is the definitive, stereochemically pure tool. It uniquely acts as a potent antagonist of low-sensitivity (LS) α4β2 receptors and a positive allosteric modulator of high-sensitivity (HS) isoforms—a dual function racemic mecamylamine cannot replicate. This superior pharmacological profile, combined with enhanced tolerability in chronic preclinical models, makes it essential for studies on mood, cognition, and overactive bladder.

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
CAS No. 826-39-1
Cat. No. B1676127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexmecamylamine Hydrochloride
CAS826-39-1
SynonymsInversine;  Mecamine hydrochloride Mecamylamine HCl;  Mevasin; 
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)C1(C)NC)C.Cl
InChIInChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1
InChIKeyPKVZBNCYEICAQP-GSTSRXQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>30.6 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dexmecamylamine HCl (CAS 826-39-1) Procurement Guide: A Stereospecific Neuronal Nicotinic Receptor Modulator


Dexmecamylamine hydrochloride (also known as S-(+)-mecamylamine, TC-5214, or NIH-11008) is the isolated S-(+) enantiomer of the classic ganglionic blocker mecamylamine [1]. As a small-molecule neuronal nicotinic receptor (NNR) modulator, it acts as a noncompetitive antagonist, with a complex pharmacological profile that includes positive allosteric modulation of specific receptor isoforms [2]. Its primary mechanism of action is as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which distinguishes it from other monoaminergic antidepressants . The compound has been extensively studied in clinical trials for major depressive disorder (MDD) and is currently under investigation for overactive bladder [3].

Dexmecamylamine HCl: Why Racemic Mecamylamine Is Not a Viable Substitute


Substituting racemic mecamylamine (a 1:1 mixture of S-(+) and R-(-) enantiomers) for dexmecamylamine introduces significant pharmacological and safety liabilities. The enantiomers of mecamylamine exhibit stereospecific and functionally opposing effects on the α4β2 nicotinic receptor, a key target in the CNS [1]. The S-(+) enantiomer (dexmecamylamine) acts as a more potent antagonist of the low-sensitivity (LS) α4β2 isoform and uniquely functions as a positive allosteric modulator of the high-sensitivity (HS) α4β2 isoform, a property not shared by the R-(-) enantiomer and only weakly present in the racemate [2]. Consequently, the racemic mixture cannot replicate the targeted pharmacological profile of dexmecamylamine. Furthermore, the S-(+) enantiomer demonstrated a superior preclinical safety profile compared to both the racemic mixture and the R-(-) enantiomer, with improved tolerability in toxicity studies [3]. Therefore, research or development requiring the specific modulation of α4β2 NNRs with a favorable safety margin cannot be achieved by using the generic, racemic form.

Dexmecamylamine HCl (TC-5214): Quantified Differentiating Evidence vs. Analogs


Dexmecamylamine is a More Efficacious Antagonist of LS α4β2 Receptors than its Enantiomer

In a head-to-head comparison using human α4β2 nicotinic receptors expressed in SH-EP1 cells, dexmecamylamine (TC-5214) exhibited greater efficacy as an antagonist at the low-sensitivity (LS) α4β2 receptor isoform than its R-(-) enantiomer (TC-5213). Dexmecamylamine was more effective at inhibiting LS receptor function at low micromolar concentrations [1].

Neuropharmacology Nicotinic Receptors Stereoselectivity

Dexmecamylamine Uniquely Potentiates High-Sensitivity α4β2 Receptors

Dexmecamylamine (TC-5214) acts as a positive allosteric modulator (PAM) of the high-sensitivity (HS) α4β2 nicotinic receptor isoform, a property not shared by its R-(-) counterpart (TC-5213), which inhibits it. The racemic mixture shows weak potentiation due to the opposing actions of its two enantiomers [1]. This functional selectivity at the HS isoform is a key differentiator.

Neuropharmacology Allosteric Modulation Ion Channels

Dexmecamylamine Demonstrates a Superior Preclinical Safety Profile to Both Racemate and R-Enantiomer

In preclinical development, the S-(+)-enantiomer (dexmecamylamine/TC-5214) showed a superior safety profile compared to both the racemic mecamylamine mixture and the R-(-)-enantiomer. It was well-tolerated in both acute and chronic toxicity tests, displayed no mutagenic potential, and had favorable pharmacokinetic properties [1].

Toxicology Drug Safety CNS Drug Development

Dexmecamylamine's CNS Activity Achieved at Doses Below the Antihypertensive Threshold of Racemate

While both dexmecamylamine and racemic mecamylamine readily cross the blood-brain barrier, the therapeutic window for CNS effects is different. Mecamylamine's central activity is demonstrable at doses 3-fold lower than its effective antihypertensive dose, which helps mitigate peripheral ganglionic side effects [1]. Dexmecamylamine, as the isolated CNS-active enantiomer, was investigated in clinical trials for depression at low doses (1-4 mg BID), a regimen that would not be effective for the original hypertensive indication of the racemate [2].

Pharmacokinetics CNS Penetration Dosing

Dexmecamylamine HCl (TC-5214): Key Application Scenarios Informed by Differentiating Evidence


Investigating Stereospecific Modulation of α4β2 Nicotinic Receptor Function

Dexmecamylamine is the definitive research tool for experiments requiring selective antagonism of the low-sensitivity (LS) α4β2 nAChR isoform coupled with positive allosteric modulation of the high-sensitivity (HS) α4β2 isoform [1]. This unique functional profile is not replicable by racemic mecamylamine or the R-(-) enantiomer. Procurement should be prioritized for in vitro electrophysiology or cell-based assays aimed at dissecting the roles of HS and LS α4β2 receptor populations in native tissues or disease models.

In Vivo Studies Requiring a CNS-Active nAChR Antagonist with an Improved Safety Margin

For preclinical in vivo studies, particularly chronic dosing models, dexmecamylamine offers a superior safety and tolerability profile compared to both racemic mecamylamine and the R-(-) enantiomer [2]. This advantage reduces the confounding influence of compound-related toxicity on behavioral or physiological endpoints. Its well-characterized pharmacokinetic properties and brain penetration make it suitable for rodent models of mood disorders, anxiety, and cognitive function [3].

Development of CNS Therapeutics Targeting Cholinergic Imbalance

Although Phase III trials for adjunctive treatment of MDD did not meet their primary endpoints [4], the extensive clinical development of dexmecamylamine provides a rich dataset on its human safety, tolerability, and pharmacokinetics in a psychiatric population [5]. This knowledge base is invaluable for drug repurposing efforts or for developing new chemical entities targeting nicotinic receptors in other CNS disorders such as attention deficit hyperactivity disorder (ADHD) or overactive bladder, where its unique stereospecific pharmacology may offer a therapeutic advantage [6].

Formulation and Analytical Development Requiring a Stereochemically Pure Reference Standard

Procurement of dexmecamylamine hydrochloride as a single, well-defined enantiomer (CAS 826-39-1) is essential for analytical chemistry and quality control applications. It serves as a critical reference standard for chiral purity assays, method validation, and the development of enantioselective formulations, ensuring that the final drug product is 'substantially free of exo-R-mecamylamine' as specified in patents for new therapeutic uses [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexmecamylamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.